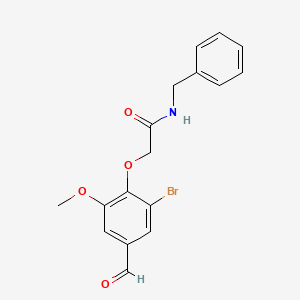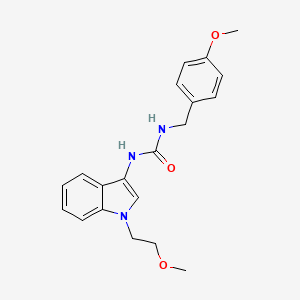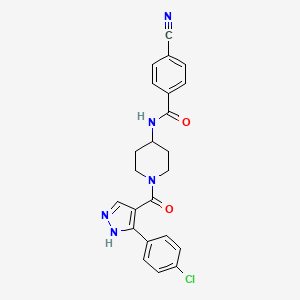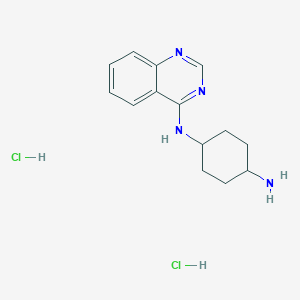
(E)-N'-(3,4-dimethoxybenzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure would be determined by the arrangement of the atoms and the connectivity. The compound likely has a planar geometry around the pyrazole ring and the double bond due to the sp2 hybridization .Chemical Reactions Analysis
The compound could potentially undergo a variety of reactions. The pyrazole ring might be reactive towards electrophilic substitution. The double bond could potentially undergo reactions typical of alkenes .Physical And Chemical Properties Analysis
The physical and chemical properties would depend on the functional groups present in the compound. For instance, the presence of the pyrazole ring and the dimethoxybenzylidene group could impact the compound’s polarity, solubility, and reactivity .Aplicaciones Científicas De Investigación
Synthesis and Spectroscopic Studies
(E)-N'-(4-methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide, a similar compound, has been synthesized and characterized by various spectroscopic methods including FT-IR, 1H & 13C NMR, and ESI-MS. The (E)-configuration of the hydrazonoic group was confirmed by single-crystal X-ray diffraction. Studies suggest low reactivity of this compound in both gas phase and aqueous solution, compared with its derivatives (Karrouchi et al., 2021).
Potential as Antidiabetic Agent
The same compound has been evaluated for its in vitro antidiabetic and antioxidant activities. Molecular docking studies revealed that it could be designed as a potential anti-diabetic agent, potentially inhibiting α-glucosidase enzymes (Karrouchi et al., 2020).
Antioxidant and Anti-inflammatory Activities
Related pyrazole derivatives have been synthesized and evaluated for in vitro antioxidant and anti-inflammatory activities. Certain derivatives showed potent antioxidant and significant anti-inflammatory activity, indicating the potential of these compounds in therapeutic applications (Mahajan et al., 2016).
Molecular Docking Studies for Anti-diabetic Activity
Another related compound, (E)-N'-(4-(dimethylamino)benzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide, has shown promising results in molecular docking studies, suggesting potential anti-diabetic activity via inhibition of specific enzymes (Karrouchi et al., 2020).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-N'-(3,4-dimethoxybenzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide involves the condensation of 3,4-dimethoxybenzaldehyde with 4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide in the presence of an acid catalyst to form the Schiff base intermediate. The Schiff base intermediate is then reduced to the final product using a reducing agent such as sodium borohydride.", "Starting Materials": [ "3,4-dimethoxybenzaldehyde", "4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide", "Acid catalyst", "Reducing agent (e.g. sodium borohydride)" ], "Reaction": [ "Step 1: Dissolve 3,4-dimethoxybenzaldehyde and 4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide in a suitable solvent such as ethanol or methanol.", "Step 2: Add a catalytic amount of acid catalyst such as sulfuric acid or hydrochloric acid to the reaction mixture.", "Step 3: Heat the reaction mixture under reflux for several hours until the Schiff base intermediate is formed.", "Step 4: Cool the reaction mixture and add a reducing agent such as sodium borohydride to the reaction mixture.", "Step 5: Stir the reaction mixture for several hours until the final product is formed.", "Step 6: Isolate the product by filtration or extraction and purify it by recrystallization or chromatography." ] } | |
Número CAS |
306759-07-9 |
Fórmula molecular |
C20H20N4O3 |
Peso molecular |
364.405 |
Nombre IUPAC |
N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-4-methyl-3-phenyl-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C20H20N4O3/c1-13-18(15-7-5-4-6-8-15)22-23-19(13)20(25)24-21-12-14-9-10-16(26-2)17(11-14)27-3/h4-12H,1-3H3,(H,22,23)(H,24,25)/b21-12+ |
Clave InChI |
KLLIWPHOBIXZQG-CIAFOILYSA-N |
SMILES |
CC1=C(NN=C1C2=CC=CC=C2)C(=O)NN=CC3=CC(=C(C=C3)OC)OC |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-((1-(2,3-dimethylphenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2982820.png)

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2982823.png)
![2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2982825.png)

![6-benzyl-2-((3-methylbenzyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2982827.png)



![1-[4-(3-Ethyl-3-hydroxypyrrolidine-1-carbonyl)-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2982835.png)

